molecular formula C8H11BrN2 B1474788 4-Bromo-6-butylpyrimidine CAS No. 1694560-61-6

4-Bromo-6-butylpyrimidine

Cat. No.: B1474788
CAS No.: 1694560-61-6
M. Wt: 215.09 g/mol
InChI Key: SXZFQBZICFTVFL-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives in Organic Synthesis and Heterocyclic Chemistry

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in chemistry and biology. chemenu.comsmolecule.com Its derivatives are of immense interest due to their diverse chemical and biological activities. aksci.comscispace.com They are integral components of nucleic acids (cytosine, thymine, and uracil), vitamin B1 (thiamine), and numerous natural and synthetic products with therapeutic applications.

In organic synthesis, the pyrimidine ring serves as a versatile building block for constructing more complex molecules. aksci.com Its electron-deficient nature facilitates a variety of chemical transformations. smolecule.com Researchers have developed numerous synthetic strategies, both conventional and modern, to create diverse pyrimidine-based structures. chemicalbook.com These compounds are pivotal in the development of pharmaceuticals, agrochemicals, and functional materials, driving continuous research in heterocyclic chemistry. aksci.comsmolecule.com The wide-ranging biological activities reported for pyrimidine derivatives include anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, making them attractive targets in medicinal chemistry and drug discovery. chemicalbook.com

Role of Halogenation in Modulating Reactivity and Synthetic Versatility of Pyrimidine Systems

Halogenation, the introduction of one or more halogen atoms (F, Cl, Br, I) into a molecule, is a powerful tool for modifying the chemical properties of pyrimidine systems. The presence of a halogen atom, such as bromine, significantly alters the electronic landscape of the pyrimidine ring. bldpharm.com Halogens are electrophilic and electron-withdrawing, which generally increases the shift of C(1s) binding energies to higher values, particularly at the carbon site of halogenation. cymitquimica.com

This modification enhances the reactivity of the pyrimidine ring towards nucleophilic aromatic substitution, a key reaction in synthetic chemistry. scispace.com The carbon-halogen bond serves as a reactive handle, enabling a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. mdpi.comnih.govresearchgate.net These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex, highly functionalized molecules that would be difficult to access otherwise. smolecule.com The versatility afforded by halogenation makes halogenated pyrimidines, like 4-bromo-6-butylpyrimidine, valuable intermediates in the synthesis of targeted molecules for medicinal chemistry and materials science. smolecule.comcymitquimica.comfishersci.co.uk

Overview of Research Trajectories for this compound and Related Congeners

Research into this compound and its isomers (sec-butyl, isobutyl, and tert-butyl) is primarily situated within the context of synthetic building blocks for creating more complex functional molecules. While detailed research publications focusing exclusively on the n-butyl isomer are limited, the commercial availability of its various congeners from chemical suppliers points to their utility as synthetic intermediates. chemicalbook.combldpharm.comcymitquimica.comsigmaaldrich.com

The primary research trajectory for these compounds involves their use in palladium-catalyzed cross-coupling reactions to introduce new substituents at the 4-position of the pyrimidine ring. mdpi.comnih.gov This allows for the systematic exploration of structure-activity relationships in drug discovery programs and the development of novel materials. For instance, derivatives of bromo-pyrimidines have been investigated for their potential as kinase inhibitors, endothelin receptor antagonists, and agents with antiviral properties. nih.govresearchgate.net The butyl group itself, in its various isomeric forms, allows for fine-tuning of steric and lipophilic properties of the final molecules, which can be critical for their biological activity and material characteristics. Future research will likely continue to leverage the reactivity of the C-Br bond in these pyrimidines to build libraries of novel compounds for biological screening and materials science applications. smolecule.comossila.com

Interactive Data Tables

Below are tables summarizing key information for this compound and its related isomers based on available data.

Table 1: Chemical Identity of this compound Isomers

Isomer NameCAS NumberMolecular Formula
4-Bromo-6-tert-butylpyrimidine19136-36-8C₈H₁₁BrN₂
4-Bromo-6-(sec-butyl)pyrimidine1086382-36-6C₈H₁₁BrN₂
4-Bromo-2-(2-methylpropyl)pyrimidine1142195-71-8C₈H₁₁BrN₂

Data sourced from multiple chemical supplier databases. aksci.combldpharm.comcymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-butylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZFQBZICFTVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 6 Butylpyrimidine and Its Precursors

Strategies for the Construction of the Pyrimidine (B1678525) Ring System

The formation of the pyrimidine ring is the foundational step in the synthesis of 4-bromo-6-butylpyrimidine. This is typically achieved by combining acyclic precursors that contain the necessary carbon and nitrogen atoms. The most prevalent methods involve the condensation of a three-carbon component with a nitrogen-containing component.

Cyclocondensation is the most widely employed strategy for pyrimidine synthesis, involving the reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a compound containing an N-C-N moiety, such as an amidine, urea, or guanidine. bu.edu.egwikipedia.org This approach is highly versatile and allows for the introduction of substituents onto the pyrimidine ring based on the choice of starting materials.

In the context of synthesizing a 6-butylpyrimidine precursor, a common three-carbon component is a β-keto ester that already contains the butyl group. For instance, ethyl 3-oxoheptanoate can be condensed with an N-C-N source like formamidine. The reaction proceeds through the formation of an intermediate that subsequently cyclizes and dehydrates to yield the pyrimidine ring. wikipedia.org

Multicomponent reactions, such as the Biginelli reaction, also fall under this category, offering a one-pot synthesis of dihydropyrimidines which can be subsequently aromatized. wikipedia.org While versatile, the principal synthesis remains the direct condensation of a β-dicarbonyl with an amidine or related compound. wikipedia.org

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

1,3-Dicarbonyl Component N-C-N Component Catalyst/Conditions Product Type
Ethyl 3-oxoheptanoate Formamidine Base (e.g., NaOEt), EtOH 6-Butylpyrimidin-4(3H)-one
Ethyl acetoacetate Thiourea Base (e.g., NaOEt), EtOH 2-Thio-6-methyluracil wikipedia.org
Malonic acid Urea Phosphorus oxychloride Barbituric acid wikipedia.org
β-Formyl enamides Urea Samarium chloride, Microwave Substituted pyrimidines organic-chemistry.org

Ring-closing or intramolecular cyclization reactions represent an alternative strategy. In this approach, an open-chain precursor containing all the necessary atoms of the pyrimidine ring is synthesized first and then cyclized. For example, the enzyme dihydroorotase catalyzes the ring closure of N-carbamoyl-L-aspartate to form dihydroorotate, a key step in the de novo biosynthesis of pyrimidines. umich.edu While enzymatic routes are significant biologically, chemical syntheses often favor the more direct cyclocondensation methods due to their operational simplicity. organic-chemistry.org

Regioselective Bromination Techniques for Pyrimidine Scaffolds

The introduction of a bromine atom at a specific position on the pyrimidine ring is critical. The pyrimidine ring is π-deficient, which makes it less reactive toward electrophilic substitution compared to benzene. wikipedia.orgscialert.net The positions 2, 4, and 6 are particularly electron-deficient, facilitating nucleophilic substitution, while position 5 is the most common site for electrophilic attack. wikipedia.orgscialert.net Therefore, placing a bromine at the 4-position often requires indirect methods.

Direct electrophilic bromination of an unsubstituted pyrimidine ring is challenging and typically occurs at the 5-position, if at all. wikipedia.org However, the presence of activating groups can direct bromination to other positions. For pyrimidines with existing methyl groups, direct bromination can occur on the side chain. For instance, polymethylpyrimidines can be regioselectively brominated on a methyl group at the C4 or C6 position using bromine in acetic acid, or at a C5-methyl group using N-bromosuccinimide (NBS) in carbon tetrachloride. acs.org For the direct bromination of the ring itself, reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have been used effectively for C-5 bromination of uridine and cytidine derivatives. fiu.edu

Table 2: Reagents for Direct Bromination of Pyrimidine Derivatives

Reagent Substrate Type Typical Position of Bromination
N-Bromosuccinimide (NBS) Polymethylpyrimidines C5-Methyl group acs.org
Bromine (Br₂) in Acetic Acid Polymethylpyrimidines C4(6)-Methyl group acs.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Uracil/Cytidine Nucleosides C5 of pyrimidine ring fiu.eduresearchgate.net

Given the difficulty of direct C-4 electrophilic bromination, an indirect route via functional group interconversion is the most practical and common strategy. This process typically begins with a pyrimidin-4-one (also known as a 4-hydroxypyrimidine) precursor, such as 6-butylpyrimidin-4(3H)-one.

The key steps are:

Chlorination: The hydroxyl group of the pyrimidin-4-one is converted into a better leaving group, typically a chlorine atom. This is achieved by treating the precursor with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction transforms 6-butylpyrimidin-4(3H)-one into 4-chloro-6-butylpyrimidine.

Halogen Exchange (Halex Reaction): While less common than direct conversion from the hydroxyl group, it is possible to substitute the 4-chloro atom with bromine. This can be accomplished using reagents like phosphorus tribromide (PBr₃) or by reaction with a bromide salt.

A more direct conversion from the pyrimidin-4-one to the 4-bromopyrimidine can be achieved by using phosphorus oxybromide (POBr₃). This reagent functions similarly to POCl₃, directly converting the C=O group of the pyrimidone into a C-Br bond, yielding this compound.

Introduction of the Butyl Moiety

The butyl group can be incorporated into the final molecule at different stages of the synthesis. The most efficient method is to introduce it as part of one of the initial building blocks before the pyrimidine ring is formed.

As mentioned in the cyclocondensation section (2.1.1), using a precursor like ethyl 3-oxoheptanoate ensures the butyl group is correctly positioned at what will become the C6 position of the pyrimidine ring. This pre-functionalization strategy avoids the need for potentially low-yielding C-H activation or cross-coupling reactions on the heterocyclic ring later in the synthesis.

Alternative, though less common, methods for introducing alkyl groups onto a pre-formed pyrimidine ring include:

Organometallic Cross-Coupling: Reactions like the Suzuki or Stille coupling are powerful for forming C-C bonds but are more typically used for aryl or vinyl groups rather than simple alkyl groups like butyl.

Nucleophilic Substitution: A butyl nucleophile (e.g., from butylmagnesium bromide or butyllithium) could theoretically displace a leaving group (like a halogen) from the pyrimidine ring. However, such reactions can be complicated by side reactions and issues with regioselectivity.

Therefore, the most logical and widely practiced synthetic route incorporates the butyl group from the outset, starting with a 1,3-dicarbonyl compound that contains the C₄H₉ moiety.

Alkylation Reactions (e.g., Friedel-Crafts-type alkylation)

Direct Friedel-Crafts-type alkylation on the electron-deficient pyrimidine ring is generally not a feasible synthetic strategy. The presence of the two nitrogen atoms deactivates the ring towards electrophilic aromatic substitution. Therefore, the introduction of the butyl group onto the pyrimidine core is typically achieved through nucleophilic substitution or cross-coupling reactions, where the alkyl group acts as a nucleophile or is part of an organometallic reagent.

The use of Grignard reagents, such as butylmagnesium bromide, represents a form of alkylation where the butyl anion effectively acts as the nucleophile, attacking the electron-deficient carbon atom of the pyrimidine ring. The reaction of butylmagnesium bromide with 4,6-dichloropyrimidine in an inert solvent like THF would lead to the displacement of one of the chlorine atoms by the butyl group. The regioselectivity of this reaction is a critical aspect, with the C4 position being electronically favored for nucleophilic attack. However, steric hindrance and the specific reaction conditions can influence the outcome.

Coupling Strategies for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon bonds and are widely employed in the synthesis of substituted heterocycles, including pyrimidines. These reactions offer an alternative and often more controlled approach for introducing the butyl group compared to traditional Grignard reactions.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. In the context of synthesizing 6-butyl-4-chloropyrimidine, this would involve the coupling of butylboronic acid or its ester with 4,6-dichloropyrimidine. The regioselectivity of the Suzuki-Miyaura reaction on dihalopyrimidines can be influenced by the choice of catalyst, ligands, and reaction conditions, allowing for the selective functionalization at either the C4 or C6 position. nih.govmdpi.com

Other notable cross-coupling reactions applicable to pyrimidine synthesis include the Negishi coupling (using organozinc reagents), Stille coupling (using organotin reagents), and Kumada coupling (using Grignard reagents with a nickel or palladium catalyst). These methods provide a broad toolbox for chemists to selectively introduce alkyl and other substituents onto the pyrimidine scaffold. jocpr.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product, this compound, while minimizing the formation of byproducts. Key parameters that are typically varied and optimized include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

In the context of a palladium-catalyzed cross-coupling reaction for the introduction of the butyl group, a systematic screening of these parameters is essential.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Alkyl-Aryl Halides

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
1 Pd(PPh₃)₄ (5) - K₂CO₃ Toluene/H₂O 100 Moderate
2 Pd(dppf)Cl₂ (3) - Cs₂CO₃ Dioxane 90 Good
3 Pd₂(dba)₃ (2) SPhos (4) K₃PO₄ THF 80 High

This table presents hypothetical data based on general literature for Suzuki-Miyaura reactions and is for illustrative purposes.

For the Grignard reaction, the optimization would focus on the stoichiometry of the Grignard reagent, the reaction temperature, and the addition rate. Using an excess of the Grignard reagent can lead to double substitution, while a substoichiometric amount will result in incomplete conversion. The temperature needs to be carefully controlled to prevent side reactions.

The final bromination step also requires optimization. The choice of brominating agent (e.g., N-bromosuccinimide, bromine), the presence of a catalyst or initiator, and the reaction conditions will all impact the efficiency and selectivity of the bromination.

Green Chemistry Principles in the Synthesis of Halogenated Pyrimidines

The application of green chemistry principles to the synthesis of halogenated pyrimidines aims to reduce the environmental impact of the chemical processes involved. This includes minimizing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable feedstocks where possible. researchgate.net

Key Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions, for example, often have better atom economy than classical condensation reactions that produce stoichiometric byproducts.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. Similarly, replacing toxic reagents with safer options is a key goal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of microwave irradiation can sometimes lead to shorter reaction times and reduced energy usage compared to conventional heating.

Catalysis: Employing catalytic reagents in small amounts is preferable to using stoichiometric reagents. The development of highly active and recyclable catalysts is a major focus of green chemistry research.

Waste Prevention: Designing syntheses to prevent the formation of waste rather than treating or cleaning up waste after it has been created. This can be achieved through high-yielding and selective reactions.

Table 2: Comparison of Green Chemistry Metrics for Different Synthetic Routes

Metric Traditional Route Greener Alternative
Atom Economy Lower Higher
E-Factor (Waste/Product Ratio) Higher Lower
Process Mass Intensity (PMI) Higher Lower
Solvent Use Halogenated solvents Water, Ethanol

| Energy Consumption | High (prolonged heating) | Lower (microwave, catalysis) |

This table provides a conceptual comparison and the actual values would depend on the specific reaction conditions.

By integrating these principles into the synthesis of this compound, it is possible to develop a more sustainable and environmentally responsible manufacturing process. researchgate.netmdpi.comacs.org

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 6 Butylpyrimidine

Nucleophilic Substitution Reactions at the Bromine-Bearing Position

The pyrimidine (B1678525) ring is inherently electron-poor, which facilitates nucleophilic attack, particularly at the halogen-bearing carbon atoms (C2, C4, and C6). In 4-Bromo-6-butylpyrimidine, the C4 position is activated towards substitution.

The amination of halopyrimidines is a well-studied transformation that can proceed through several distinct mechanistic pathways. When 4-halopyrimidines react with potent nucleophiles like metal amides (e.g., potassium amide in liquid ammonia), the mechanism is often not a simple direct substitution (S_NAr). Instead, more complex pathways, such as the S_N(ANRORC) mechanism, are frequently observed. researchgate.netwikipedia.org

The S_N(ANRORC) mechanism, an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure, is a key pathway for the amination of substituted pyrimidines. wikipedia.org Isotopic labeling studies on analogous compounds, such as 4-bromo-6-phenylpyrimidine, have provided definitive evidence for this mechanism. researchgate.net The process is initiated by the addition of the amide nucleophile to an electron-deficient carbon, typically C2 or C6, which are the most electrophilic positions on the pyrimidine ring. This is followed by the cleavage of a nitrogen-carbon bond in the ring, leading to an open-chain intermediate. Subsequent recyclization occurs with the expulsion of the bromide ion to form the aminated product. wikipedia.org

For the S_N(ANRORC) mechanism to be dominant in a 4-halo-6-alkylpyrimidine, two conditions are generally required:

The C2 position must be sterically accessible for the initial nucleophilic attack.

The substituent at C6 (in this case, a butyl group) should not possess an acidic proton on the carbon adjacent to the ring, which could lead to competing side reactions. researchgate.net

In the case of this compound, the butyl group does not have acidic alpha-protons, and the C2 position is un-substituted, suggesting that the S_N(ANRORC) mechanism is a highly probable pathway during amination with strong amide bases.

An alternative, though often less common, pathway for nucleophilic substitution on heteroaromatic halides is the hetaryne mechanism. This pathway involves the elimination of HBr to form a highly reactive hetaryne intermediate, followed by the addition of the nucleophile. However, the formation of a hetaryne intermediate from this compound would likely lead to a mixture of products, including the 5-amino isomer. Isotope labeling experiments on similar pyrimidines have largely ruled out the hetaryne pathway in favor of the S_N(ANRORC) mechanism, which exclusively yields the product of direct substitution (ipso-substitution). wikipedia.org

Similar to amination, this compound is expected to react with oxygen nucleophiles (e.g., alkoxides, hydroxides) and sulfur nucleophiles (e.g., thiolates). These reactions typically proceed via a standard nucleophilic aromatic substitution (S_NAr) mechanism. The reaction involves the addition of the nucleophile to the C4 position to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity. The rate of these reactions is enhanced by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring.

NucleophileReagent ExampleExpected Product
OxygenSodium Methoxide (NaOMe)4-Methoxy-6-butylpyrimidine
OxygenSodium Hydroxide (NaOH)6-Butylpyrimidin-4-one
SulfurSodium Thiophenoxide (NaSPh)4-(Phenylthio)-6-butylpyrimidine

This table represents expected reactions based on the general reactivity of halopyrimidines.

The introduction of a cyano group at the C4 position can be achieved through palladium-catalyzed cyanation reactions. This method is often preferred over using highly toxic nucleophilic cyanide salts like NaCN or KCN directly. A common and less toxic cyanide source is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). google.comnih.govthieme-connect.de The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, in a polar aprotic solvent. google.comthieme-connect.de This transformation provides a versatile route to 4-cyano-6-butylpyrimidine, a valuable intermediate for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles.

Other carbon nucleophiles, such as Grignard reagents or organolithium compounds, can also react with this compound, although these reactions can sometimes be complicated by competing addition to the C=N bonds of the pyrimidine ring.

Cross-Coupling Chemistry of the Aryl Bromide Moiety

The carbon-bromine bond in this compound is an ideal site for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used to mediate the coupling of aryl bromides with various partners. wikipedia.orgwikipedia.orgwikipedia.org

The Suzuki reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. Applying this to this compound allows for the synthesis of 4-aryl- or 4-vinyl-6-butylpyrimidines. researchgate.netmdpi.com

The Sonogashira reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper(I) salts and requires an amine base. nih.govresearchgate.net This method provides a direct route to 4-alkynyl-6-butylpyrimidines, which are important precursors for many complex molecules.

The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgdrugfuture.comorganic-chemistry.org This reaction is catalyzed by a palladium complex in the presence of a base and is a powerful method for C-C bond formation with excellent stereocontrol. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles
Reaction NameCoupling PartnerTypical Catalyst SystemTypical BaseTypical SolventProduct Type
SuzukiArylboronic AcidPd(PPh₃)₄K₃PO₄ or Na₂CO₃1,4-Dioxane (B91453) / H₂O4-Aryl-6-butylpyrimidine
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N or PiperidineToluene or THF4-Alkynyl-6-butylpyrimidine
HeckAlkene (e.g., Styrene)Pd(OAc)₂Et₃N or K₂CO₃DMF or Acetonitrile (B52724)4-Alkenyl-6-butylpyrimidine

Data in this table is based on established protocols for similar aryl bromide substrates. mdpi.comnih.gov

While palladium catalysts are highly effective, there is growing interest in using more earth-abundant and cost-effective first-row transition metals like nickel and copper.

Nickel-catalyzed coupling reactions have emerged as powerful alternatives to palladium-based systems, particularly for Suzuki-Miyaura type couplings. rsc.org Nickel catalysts can often couple less reactive electrophiles and offer different selectivity profiles. For substrates like this compound, a nickel catalyst such as NiCl₂(dppp) could be employed to couple with boronic acids or organozinc reagents. researchgate.net

Ligand Design and Catalyst Optimization for Selective Coupling

The carbon-bromine bond at the C4 position of this compound serves as a key handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The success and selectivity of these couplings are highly dependent on the careful selection of the palladium catalyst, the ancillary ligand, the base, and the solvent system.

Research on analogous substituted pyrimidines demonstrates that catalyst and ligand choice is crucial for optimizing reaction yields and controlling regioselectivity. For instance, in the Suzuki-Miyaura coupling of 4,6-dichloropyrimidines with arylboronic acids, catalyst systems like Pd(OAc)₂/PPh₃ or Pd(PPh₃)₂Cl₂ with a K₃PO₄ base have been found to produce 4,6-diarylpyrimidines in reasonable yields. researchgate.netresearchgate.net The use of tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is also a common and effective catalyst for coupling reactions involving brominated pyrimidines. mdpi.comnih.gov

Ligand design plays a pivotal role, particularly when competing reaction sites are present. The steric and electronic properties of the ligand can direct the catalyst to a specific position. Studies on 2,4-dichloropyridines, a related heteroaromatic system, show that bulky, electron-rich N-heterocyclic carbene (NHC) ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can favor coupling at the more sterically hindered C4 position over the electronically preferred C2 position. nih.gov In contrast, smaller ligands result in lower selectivity. nih.gov This principle of "ligand-controlled" selectivity is critical for achieving desired outcomes in complex syntheses.

The optimization of reaction conditions is typically performed by systematically varying each component to maximize the yield of the desired product. An example of such an optimization for a Suzuki coupling reaction on a related brominated heterocyclic system is detailed in the table below, highlighting the significant impact of base and solvent selection on the reaction's efficiency.

EntryBaseSolventYield (%)
1K₃PO₄1,4-Dioxane85
2Na₂CO₃1,4-Dioxane70
3K₂CO₃1,4-Dioxane72
4Cs₂CO₃1,4-Dioxane78
5K₃PO₄Toluene65
6K₃PO₄DMF55

Data adapted from Suzuki coupling optimization studies on related aryl bromides. mdpi.com

Reactivity of the Butyl Substituent

The butyl group at the C6 position is primarily an electron-donating alkyl substituent. While often considered less reactive than the aromatic ring or the C-Br bond, its C-H bonds can undergo specific chemical transformations.

Functionalization of the butyl group on this compound involves the selective reaction of the C-H bonds along the alkyl chain. While direct C-H activation of such a simple alkyl chain without a directing group is challenging, oxidation reactions can provide a pathway for introducing functionality.

Studies on the oxidation of alkyl groups on related nitrogen heterocycles, such as methylpyrazine and picolines, have shown that reagents like selenium dioxide (SeO₂) can selectively oxidize the alkyl side chain to a carboxylic acid. acs.org For example, 2-methylpyrazine (B48319) is oxidized to pyrazinoic acid with high selectivity. acs.org This type of reaction proceeds via a specific mechanism that targets the C-H bonds alpha to the aromatic ring. Applying this analogy, the butyl group on the pyrimidine ring could potentially be oxidized, likely at the benzylic-like position (the CH₂ group attached to the ring), to introduce a hydroxyl, carbonyl, or carboxyl group, depending on the reaction conditions and the oxidant used. Theoretical studies also suggest that the electronic environment of the heterocyclic ring can enhance the reactivity of adjacent C-H bonds. rsc.org

The chemical reactivity of this compound is governed by a complex interplay of steric and electronic effects from its substituents.

Electronic Effects: The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring carbons. uoanbar.edu.iq This effect is amplified by the bromine atom at C4, which exerts a strong electron-withdrawing inductive effect (-I). Conversely, the butyl group at C6 is a weak electron-donating group (+I effect), which slightly increases the electron density of the ring. chemistrysteps.com This push-pull electronic configuration makes the C2 and C4 positions highly electron-deficient and thus susceptible to nucleophilic attack, while the C5 position is the most electron-rich and the likely site for any potential electrophilic attack. assets-servd.host The electron-donating butyl group is considered an "activating group" as it increases the ring's electron density relative to an unsubstituted pyrimidine, whereas the bromine and ring nitrogens are strongly "deactivating". masterorganicchemistry.comlibretexts.org

Steric Effects: The butyl group, being larger than a hydrogen atom, exerts a steric influence on the adjacent C5 position and the N1 nitrogen atom. This steric hindrance can affect the approach of bulky reagents. For example, in cross-coupling reactions, the size of the ligand on the palladium catalyst must be optimized to avoid steric clash with the butyl group while facilitating access to the C4-Br bond. Similarly, any substitution reaction at the C5 position would be influenced by the bulk of the butyl group.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of electron-rich aromatic systems like benzene. However, on π-deficient heterocycles such as pyrimidine, this reaction is significantly more difficult. The two ring nitrogen atoms strongly withdraw electron density, deactivating the ring towards attack by electrophiles. uoanbar.edu.iq

Oxidation and Reduction Chemistry

The this compound molecule possesses sites that can undergo both oxidation and reduction. Oxidation can potentially occur at the butyl side chain, as discussed previously, or at the nitrogen atoms to form N-oxides under specific conditions. Reduction chemistry primarily targets the carbon-bromine bond.

The carbon-bromine bond in this compound can be selectively reduced to a carbon-hydrogen bond, a process known as hydrodehalogenation. This transformation is synthetically useful as it allows the bromine to be used as a temporary directing or activating group that is later removed.

Catalytic hydrogenation is a highly effective method for this purpose. The use of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), with a hydrogen source allows for the efficient cleavage of the C-Br bond under mild conditions. mdpi.com This method is often highly chemoselective. For instance, by choosing the right conditions or catalyst modifiers, the C-Br bond can be reduced without affecting the pyrimidine ring or other functional groups. The use of diphenylsulfide as a catalyst poison with Pd/C has been shown to prevent the reduction of other sensitive groups, such as carbonyls and benzyl (B1604629) esters, while allowing for the hydrogenation of other functionalities, showcasing the tunability of the system. organic-chemistry.org Similarly, modified catalysts like ethylenediamine-treated Pd/C can offer enhanced selectivity. fujifilm.com

Alternative hydrogen sources for this catalytic transfer hydrogenation include triethylsilane or sodium borohydride (B1222165), which can offer operational simplicity and different selectivity profiles. mdpi.comelsevierpure.com

Catalytic Systems for Selective Hydrodehalogenation of Aryl Bromides
CatalystHydrogen SourceKey FeatureReference
Pd/CH₂ (gas)Standard, highly efficient method. mdpi.com
Pd/C + DiphenylsulfideH₂ (gas)Chemoselective; C-Br bond reduced without affecting carbonyls or benzyl groups. organic-chemistry.org
Pd/C(en)H₂ (gas)Activity controlled by ethylenediamine (B42938) for enhanced selectivity. fujifilm.com
Pd/AlO(OH)NaBH₄Nanoparticle catalyst effective with borohydride in aqueous media. mdpi.com
Pd/CTriethylsilane (Et₃SiH)Mild, neutral conditions for catalytic transfer hydrogenation. elsevierpure.com

Oxidation Pathways of the Pyrimidine Ring or Butyl Group

The oxidation of this compound can conceptually proceed via two main pathways: reaction at the pyrimidine ring or modification of the butyl side chain. The specific outcome of an oxidation reaction would be highly dependent on the nature of the oxidizing agent and the reaction conditions.

Oxidation of the Pyrimidine Ring:

The pyrimidine ring, being π-deficient, is generally resistant to electrophilic attack, which is a common mechanism for the oxidation of aromatic systems. However, oxidation can be achieved under specific conditions. wikipedia.org Strong oxidizing agents can lead to N-oxidation. For instance, reaction with peracids could potentially yield the corresponding N-oxide. rsc.org The presence of the electron-withdrawing bromine atom and the electron-donating butyl group would influence the regioselectivity of such an oxidation.

In biological systems or under biomimetic conditions, oxidative degradation of the pyrimidine ring can occur. nih.govcreative-proteomics.com These pathways often involve enzymatic processes and lead to ring-opened products. While not a common synthetic transformation, it highlights the ultimate fate of the pyrimidine core under harsh oxidative conditions.

Oxidation of the Butyl Group:

The butyl group attached to the pyrimidine ring is susceptible to oxidation, particularly at the benzylic-like position (the carbon atom of the butyl group attached to the ring). This is analogous to the side-chain oxidation of alkylbenzenes. libretexts.orglibretexts.orgpearson.com Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, are known to oxidize alkyl side chains on aromatic rings to carboxylic acids. libretexts.org For this compound, this would be expected to yield 4-bromo-6-carboxypyrimidine, provided the benzylic-like carbon bears a hydrogen atom. The reaction is presumed to proceed through a radical or an ionic intermediate at the benzylic-like position, which is stabilized by the adjacent pyrimidine ring. libretexts.org

Enzymatic side-chain oxidation is also a known metabolic pathway for alkyl-substituted ring compounds. nih.gov

The following table summarizes plausible oxidation products of this compound based on general principles of organic chemistry.

Starting MaterialOxidizing AgentPotential ProductReaction Type
This compoundPeracid (e.g., m-CPBA)This compound N-oxideRing N-oxidation
This compoundStrong oxidizing agent (e.g., KMnO4)4-Bromo-6-carboxypyrimidineSide-chain oxidation

Rearrangement Reactions and Ring Transformations

Substituted pyrimidines are known to undergo a variety of rearrangement and ring transformation reactions, often leading to the formation of other heterocyclic systems. bu.edu.eg

One of the most well-documented rearrangements in pyrimidine chemistry is the Dimroth rearrangement . wikipedia.orgwikipedia.org This typically involves the isomerization of N-alkylated iminopyrimidines or related structures where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org The reaction generally proceeds through a ring-opening and subsequent ring-closure mechanism. nih.gov For a derivative of this compound to undergo a classical Dimroth rearrangement, it would first need to be converted into a suitable precursor, such as an N-substituted iminopyrimidine. The rate and facility of the rearrangement are influenced by factors such as pH and the nature of the substituents on the ring. nih.gov

Ring transformations of the pyrimidine nucleus into other heterocyclic systems, such as pyridines, have also been reported. acs.orgacs.orgchinesechemsoc.orgchinesechemsoc.org These reactions often occur under the influence of strong nucleophiles or other reactive species and can proceed through complex mechanisms involving ring opening and re-cyclization. For example, the reaction of certain 5-nitropyrimidines with amidines has been shown to result in a transformation to a pyridine (B92270) ring. acs.org While specific examples involving this compound are not documented, its structure suggests that it could potentially undergo such transformations under appropriate conditions.

Other types of rearrangements, such as the Thio-Claisen rearrangement, have been observed in pyrimidine derivatives with appropriate side chains, demonstrating the versatility of the pyrimidine scaffold in intramolecular reactions.

Investigations into Reaction Kinetics and Thermodynamics

Reaction Kinetics:

The bromine atom at the 4-position of the pyrimidine ring is expected to be susceptible to nucleophilic aromatic substitution (SNAr) . The pyrimidine ring is π-deficient, which facilitates the attack of nucleophiles, particularly at the 2-, 4-, and 6-positions. wikipedia.org The kinetics of such reactions are typically second-order, being first-order in both the pyrimidine substrate and the nucleophile. libretexts.orgslideshare.netwikipedia.org

The rate of nucleophilic substitution on halopyrimidines is influenced by several factors:

The nature of the leaving group: In SNAr reactions where the addition of the nucleophile is the rate-determining step, the reactivity order is often F > Cl ≈ Br > I. nih.gov

The nature of the nucleophile: Stronger nucleophiles will generally react faster.

Solvent effects: Polar aprotic solvents can enhance the rate of SNAr reactions. slideshare.net

The kinetics of reactions involving the butyl group, such as side-chain oxidation, would follow different rate laws depending on the specific mechanism, which is often complex and may involve radical intermediates. libretexts.org

The following table illustrates the general relative reactivity of halogens in SNAr reactions on activated aromatic systems.

Halogen Leaving GroupRelative Reactivity
FHighest
ClIntermediate
BrIntermediate
ILowest

Thermodynamics:

The thermodynamic properties of this compound have not been experimentally determined. However, general thermodynamic data for parent pyrimidine and its simple derivatives are available. acs.orgresearchgate.netumsl.edu The enthalpy of formation of pyrimidine has been a subject of study, providing a baseline for understanding the energetic stability of the pyrimidine core. umsl.edu

The thermodynamics of a given reaction, such as a nucleophilic substitution or a rearrangement, will be governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) changes. For a reaction to be spontaneous, ΔG must be negative. In the context of rearrangement reactions like the Dimroth rearrangement, the relative thermodynamic stability of the initial and rearranged isomers determines the position of the equilibrium. benthamscience.com Theoretical studies on related systems have been used to calculate the thermodynamics of reaction intermediates and transition states, providing insight into reaction feasibility and mechanisms. nih.gov

Derivatization and Functionalization Strategies Based on 4 Bromo 6 Butylpyrimidine

Synthesis of Novel Pyrimidine (B1678525) Analogues via Bromine Manipulation

The bromine atom at the C4 position of 4-bromo-6-butylpyrimidine is the primary site for derivatization. Its susceptibility to displacement via cross-coupling reactions and nucleophilic substitution allows for the introduction of a wide array of functional groups, fundamentally altering the molecule's structure and potential interactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are extensively used to append aryl and heteroaryl moieties to brominated heterocycles like this compound.

Stille Coupling: The Stille reaction provides an alternative method, coupling the bromopyrimidine with an organostannane reagent (aryl-SnR₃). acs.orgmdma.chnih.gov This reaction is known for its tolerance of a wide variety of functional groups. The mechanism involves oxidative addition of the bromopyrimidine to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. acs.org

The table below summarizes representative conditions for these cross-coupling reactions based on similar substrates.

ReactionCatalystBaseSolventTypical Coupling Partner
Suzuki-MiyauraPd(PPh₃)₄ or Pd(OAc)₂/LigandK₃PO₄, Na₂CO₃, Cs₂CO₃1,4-Dioxane (B91453)/H₂O, Toluene, DMFAryl/Heteroaryl Boronic Acid
StillePd(PPh₃)₄None (LiCl often used as additive)Toluene, DMF, DioxaneAryl/Heteroaryl Stannane

The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-bromo substituent by nitrogen nucleophiles, leading to the formation of valuable amino and alkylamino derivatives.

Nucleophilic Aromatic Substitution (SNAr): This is a direct method for introducing amino groups. The reaction involves treating this compound with a primary or secondary amine, often at elevated temperatures. umich.edunih.gov The reaction rate is dependent on the nucleophilicity of the amine and the solvent used. Polar aprotic solvents like DMSO or DMF are commonly employed to facilitate the reaction. nih.gov The C4 position of pyrimidine is activated towards nucleophilic attack, making this a viable pathway for amination. alfa-chemistry.com

Buchwald-Hartwig Amination: For less reactive amines or when milder conditions are required, the Buchwald-Hartwig amination offers a highly efficient, palladium-catalyzed alternative. wikipedia.orgmdpi.comorganic-chemistry.org This cross-coupling reaction pairs the bromopyrimidine with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu). rsc.org This method has a broad substrate scope and is tolerant of many functional groups that might not be compatible with traditional SNAr conditions. wikipedia.org

The table below outlines typical conditions for these amination strategies.

ReactionReagentsConditionsKey Features
Nucleophilic Aromatic Substitution (SNAr)Amine (R¹R²NH), optional baseElevated temperature (80-150 °C), polar aprotic solvent (e.g., DMSO, DMF)Direct, catalyst-free method suitable for many amines.
Buchwald-Hartwig AminationAmine (R¹R²NH), Pd-catalyst, phosphine ligand, strong base (e.g., NaOtBu)Lower temperature (rt to 100 °C), anhydrous solvent (e.g., Toluene, Dioxane)Broad scope, high efficiency, mild conditions, requires catalyst system.

Structural Diversification of the Butyl Side Chain

While the bromine atom is the most reactive site, the butyl side chain offers opportunities for structural diversification to introduce elements like chirality and terminal functional groups, which can significantly influence the molecule's spatial arrangement and properties. Direct functionalization of the unactivated sp³ C-H bonds of the butyl chain is challenging; therefore, strategies often rely on either using pre-functionalized starting materials for the pyrimidine synthesis or on methods that can selectively activate the chain. researchgate.net

Introducing stereogenic centers into the butyl side chain can be achieved through several synthetic approaches.

Asymmetric Synthesis from Chiral Precursors: One of the most reliable methods is to construct the pyrimidine ring using a building block that already contains a chiral, functionalized butyl chain. For instance, the condensation of a chiral β-dicarbonyl compound with an amidine would directly install an enantiomerically enriched side chain. This approach provides excellent control over the stereochemistry.

Derivatization of a Functionalized Side Chain: An alternative strategy involves first introducing a functional group onto the butyl chain and then performing an asymmetric transformation. For example, selective oxidation of a methylene (B1212753) (CH₂) group to a ketone would create a prochiral center. Subsequent asymmetric reduction of this ketone using chiral reducing agents (e.g., those derived from boranes with chiral ligands) or enzymatic reduction can yield a chiral secondary alcohol.

Introducing functional groups at the terminus of the butyl chain (the ω-position) allows for further conjugation or modification.

Synthesis from Functionalized Building Blocks: As with the introduction of chirality, the most direct method is to synthesize the pyrimidine ring from a precursor that already bears a terminally functionalized four-carbon chain. For example, using a 1,3-dicarbonyl compound with a chain ending in a protected alcohol (e.g., 7,7-diethoxy-5-oxoheptanoate) in a condensation reaction would yield a pyrimidine with a side chain that can be deprotected to reveal a terminal aldehyde or alcohol. nih.govnih.gov

Terminal Oxidation Strategies: While challenging, selective oxidation of the terminal methyl group of the butyl side chain is a potential route.

Biocatalytic Hydroxylation: Cytochrome P450 monooxygenases are enzymes known for their ability to selectively hydroxylate unactivated C-H bonds. wikipedia.org A suitably engineered P450 enzyme could potentially oxidize the terminal methyl group of the butyl chain to a primary alcohol with high regioselectivity.

Radical-based Functionalization: Free-radical reactions can sometimes achieve terminal functionalization, although they may suffer from a lack of selectivity, leading to a mixture of products.

Once a terminal functional group, such as an alcohol or halide, is installed, it can be readily converted into other functionalities like azides, amines, or carboxylic acids through standard organic transformations.

Design and Synthesis of Fused Pyrimidine Systems

Fusing a second ring to the this compound core creates bicyclic heterocyclic systems, such as pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. The synthesis of these fused systems typically involves a multi-step sequence starting from the this compound scaffold.

A common and effective strategy involves the following sequence:

Amination: The initial step is the conversion of the 4-bromo group into a 4-amino group, as described in section 4.1.2. This installs a nucleophilic nitrogen atom adjacent to the C5 position of the pyrimidine ring.

Annulation: The resulting 4-amino-6-butylpyrimidine is then reacted with a bifunctional electrophile that builds the second ring.

Synthesis of Pyrido[2,3-d]pyrimidines: To construct the pyridine (B92270) ring fused to the pyrimidine core, the 4-amino-6-butylpyrimidine can be reacted with α,β-unsaturated carbonyl compounds or their equivalents. For example, a reaction with an acrylate (B77674) derivative followed by an intramolecular cyclization can yield a pyrido[2,3-d]pyrimidin-7-one. nih.gov

Synthesis of Thieno[2,3-d]pyrimidines: The Gewald reaction is a classic method for synthesizing thiophene (B33073) rings. A variation of this approach can be adapted to form the thieno[2,3-d]pyrimidine (B153573) system. This would involve reacting the 4-amino-6-butylpyrimidine with a reagent that can provide the necessary atoms for the thiophene ring, often involving a cyano group and a source of sulfur, followed by cyclization. researchgate.net

These strategies demonstrate how this compound can be elaborated into more complex, fused heterocyclic structures, significantly expanding the range of accessible molecular architectures.

Annulation Reactions at the Pyrimidine Core

Annulation reactions involve the construction of a new ring fused to an existing one. For this compound, these reactions typically leverage the reactivity of the C4-bromo and C5-hydrogen positions to build novel bicyclic heterocyclic systems. Such fused pyrimidines, including pyridopyrimidines, pyrazolopyrimidines, and triazolopyrimidines, are of significant interest in medicinal chemistry. researchgate.netnih.gov

The general approach often involves an initial reaction, such as a nucleophilic substitution or a cross-coupling reaction, followed by an intramolecular cyclization. For instance, reacting this compound with a bifunctional nucleophile can lead to the formation of a fused ring. A classic strategy is the condensation with 5-aminopyrazole derivatives to assemble pyrazolo[1,5-a]pyrimidine (B1248293) rings. acs.org Similarly, reactions with other N-nucleophiles can yield various azolopyrimidine derivatives. nih.gov Another pathway involves metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a side chain that can subsequently undergo cyclization onto the pyrimidine core.

The table below outlines potential annulation strategies starting from this compound.

Reactant TypeExample ReactantProposed Fused SystemReaction Principle
Amino-pyrazole3-Amino-5-methylpyrazole2-Methyl-7-butylpyrazolo[1,5-a]pyrimidineInitial substitution at C4 followed by intramolecular cyclization of the amino group onto N1 of the pyrimidine ring.
Hydrazine (B178648) DerivativeHydrazine Hydrate7-Butylpyrazolo[3,4-d]pyrimidineReaction with hydrazine to form a hydrazinylpyrimidine, which can then cyclize, often with a one-carbon source, to form the fused pyrazole (B372694) ring.
β-KetoesterEthyl Acetoacetate7-Butyl-5-methyl-2H-pyrido[1,2-a]pyrimidin-2-onePalladium-catalyzed coupling followed by an intramolecular condensation reaction to form a fused pyridinone ring.
Amino-triazole3-Amino-1,2,4-triazole7-Butyl- researchgate.netacs.orgnih.govtriazolo[1,5-a]pyrimidineNucleophilic aromatic substitution of the bromine by the exocyclic amino group of the triazole, followed by intramolecular cyclization.

Bridged Pyrimidine Architectures

The synthesis of bridged pyrimidine architectures introduces conformational rigidity and three-dimensionality to the molecular structure, which can be advantageous for optimizing interactions with biological targets. These structures are a subset of bicyclic pyrimidine derivatives where the two rings share non-adjacent atoms. nih.govnih.gov Creating a bridged system from this compound requires a multi-step approach to form a linker that connects two different positions of the pyrimidine ring.

A plausible strategy involves first displacing the C4-bromo group with a nucleophile containing a long chain and a terminal reactive group. This functionalized chain can then be induced to form a covalent bond with another position on the pyrimidine ring, such as C2 or C6, or even with a substituent on the butyl group, creating the "bridge." The formation of such bicyclic systems often requires specific reaction conditions to favor intramolecular cyclization over intermolecular polymerization. eurekaselect.comrsc.org

The following table illustrates hypothetical strategies for constructing bridged pyrimidines.

Linker PrecursorInitial ReactionSecond Cyclization SiteResulting Bridged System
4-Aminobut-1-eneBuchwald-Hartwig AminationC5-position via Heck reactionEthano-bridged tetrahydropyrido[4,5-d]pyrimidine
Prop-2-yn-1-amineSonogashira CouplingN3-position via intramolecular hydroaminationPropadieno-bridged pyrimido[1,2-a]pyrimidine
3-Bromopropan-1-olNucleophilic Substitution (O-alkylation)C5-position via lithiation and intramolecular substitutionOxepano-fused pyrimidine

Library Synthesis Approaches for Compound Screening

Substituted pyrimidines are excellent scaffolds for the synthesis of compound libraries used in high-throughput screening to discover new drug leads. nih.gov this compound is particularly well-suited for this purpose due to the reactivity of the C4-bromo substituent, which allows for the introduction of molecular diversity through various chemical reactions. Combinatorial chemistry approaches, whether in solution-phase or on solid-phase, can be employed to rapidly generate a large number of distinct analogs from this common core. acs.orgnih.gov

The C4-position is highly susceptible to both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for the introduction of a wide range of functional groups and building blocks. For example, SNAr reactions with various amines, thiols, or alcohols can generate libraries of 4-amino-, 4-thio-, or 4-alkoxy-6-butylpyrimidines. Concurrently, palladium-catalyzed reactions like the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), Sonogashira (with terminal alkynes), and Heck (with alkenes) couplings can be used to form carbon-carbon or carbon-heteroatom bonds, dramatically increasing the accessible chemical space. researchgate.net

The table below details common reactions used for library synthesis based on the this compound scaffold.

Reaction TypeBuilding Block ClassCatalyst/ConditionsResulting Moiety at C4
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidsPd(PPh₃)₄, BaseAryl or Heteroaryl
Buchwald-Hartwig AminationPrimary/Secondary AminesPd catalyst, Ligand, BaseSubstituted Amino
Sonogashira CouplingTerminal AlkynesPd/Cu catalyst, BaseAlkynyl
SNAr ReactionThiolsBase (e.g., K₂CO₃)Thioether
SNAr ReactionAlcohols/PhenolsStrong Base (e.g., NaH)Ether/Arylether
Stille CouplingOrganostannanesPd catalystAlkyl, Aryl, Vinyl

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Bromo-6-butylpyrimidine, ¹H NMR and ¹³C NMR provide foundational information about the hydrogen and carbon frameworks, respectively.

In a typical ¹H NMR spectrum, the protons of the butyl group would exhibit characteristic signals: a triplet for the terminal methyl (-CH₃) group, a multiplet for the adjacent methylene (B1212753) (-CH₂-) group, another multiplet for the next methylene group in the chain, and a triplet for the methylene group directly attached to the pyrimidine (B1678525) ring. The pyrimidine ring itself has two aromatic protons which would appear as distinct singlets or doublets depending on their environment.

The ¹³C NMR spectrum would complement this by showing distinct signals for each of the four unique carbon atoms in the butyl chain and the four unique carbons in the pyrimidine ring. The carbon atom bonded to the bromine would be significantly influenced by the halogen's electronegativity.

While 1D NMR provides essential data, complex structures or ambiguous signals necessitate the use of two-dimensional (2D) NMR techniques for unequivocal structural assignment. youtube.comipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would be instrumental in tracing the connectivity of the entire butyl chain by showing cross-peaks between adjacent methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of each protonated carbon in the molecule.

Table 1: Hypothetical 2D NMR Correlations for this compound

Proton (¹H) Signal COSY Correlations (¹H) HSQC Correlation (¹³C) HMBC Correlations (¹³C)
H-2 (ring) H-5 C-2 C-4, C-6
H-5 (ring) H-2 C-5 C-4, C-6
H-1' (butyl) H-2' C-1' C-6, C-2', C-3'
H-2' (butyl) H-1', H-3' C-2' C-1', C-3', C-4'
H-3' (butyl) H-2', H-4' C-3' C-1', C-2', C-4'

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their solid, crystalline form. For pyrimidine derivatives, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. Furthermore, ssNMR can elucidate intermolecular interactions and molecular packing within the crystal lattice. nih.govresearchgate.net Studies on related ureidopyrimidinone compounds have demonstrated the utility of ssNMR in observing molecular mobility and tautomeric forms upon changes in temperature. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. acs.org These methods are excellent for identifying the functional groups present and studying non-covalent interactions. mst.edunih.gov

The IR and Raman spectra of this compound would display a series of characteristic bands corresponding to specific vibrational motions of its functional groups.

C-H Stretching: Aliphatic C-H stretching from the butyl group would appear in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching from the pyrimidine ring protons would be observed around 3000-3100 cm⁻¹.

Pyrimidine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.

C-Br Stretching: A band corresponding to the C-Br stretching vibration would be present in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹.

Butyl Group Bending: Various bending (scissoring, wagging, twisting) vibrations of the CH₂ and CH₃ groups in the butyl chain would appear in the 1350-1470 cm⁻¹ range.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2960
Pyrimidine Ring (C=N, C=C) Stretching 1400 - 1600
Butyl Group (CH₂, CH₃) Bending 1350 - 1470

Vibrational spectroscopy is highly sensitive to the molecular environment. acs.org Changes in the position and shape of vibrational bands can indicate the presence of intermolecular interactions. For instance, studies on pyrimidine have shown that hydrogen bonding with water molecules induces shifts to higher energy (blue shifts) in certain ring modes. acs.orgnih.gov Similarly, π-π stacking interactions between pyrimidine rings in the solid state can be investigated by comparing the spectra of the crystalline material to that of the compound in a dilute solution. mst.edu These interactions can cause noticeable shifts in the frequencies of the ring breathing modes and other vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

For this compound (C₈H₁₁BrN₂), the exact molecular weight can be calculated. A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost identical intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. miamioh.edu

Upon ionization, the molecular ion can undergo fragmentation. The analysis of these fragments provides clues about the molecule's structure. For this compound, common fragmentation pathways would include:

Loss of the butyl group: Cleavage of the bond between the pyrimidine ring and the butyl chain is a likely fragmentation pathway.

Fragmentation of the butyl chain: Sequential loss of smaller alkyl fragments (e.g., methyl, ethyl) from the butyl side chain can occur.

Loss of a bromine radical: Cleavage of the C-Br bond would result in a fragment ion without bromine.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Ion/Fragment Formula Predicted m/z Notes
[M]⁺ [C₈H₁₁⁷⁹BrN₂]⁺ 226 Molecular ion with ⁷⁹Br
[M+2]⁺ [C₈H₁₁⁸¹BrN₂]⁺ 228 Molecular ion with ⁸¹Br
[M - C₄H₉]⁺ [C₄H₂⁷⁹BrN₂]⁺ 169 Loss of the butyl group
[M - Br]⁺ [C₈H₁₁N₂]⁺ 147 Loss of the bromine atom

X-ray Diffraction Studies for Solid-State Structure Determination.libretexts.orgmdpi.com

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data Parameters

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
β (°)95.67
Volume (Å3)1028.9
Z4

Data is hypothetical and for illustrative purposes only, as specific crystallographic data for this compound was not found in the provided search results.

Powder X-ray diffraction (PXRD) is a powerful tool for analyzing polycrystalline samples and is particularly important in the study of polymorphism—the ability of a compound to exist in multiple crystalline forms. rigaku.comnih.gov Different polymorphs of a substance can exhibit distinct physical properties. nih.govmdpi.com PXRD patterns, which are unique for each crystalline form, can be used to identify and quantify the different polymorphs present in a sample. nih.govnih.gov This is critical in pharmaceutical and materials science, as different polymorphic forms can have different stabilities and bioavailabilities. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence).mdpi.com

Electronic spectroscopy provides information about the electronic transitions within a molecule.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgshu.ac.uk For molecules like this compound, the absorption of UV light can induce transitions of n or π electrons to the π* excited state. shu.ac.uk These electronic transitions occur when the energy of the absorbed light matches the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. shu.ac.uktanta.edu.eg

Photophysical Property Analysis

The photophysical properties of pyrimidine derivatives are of significant interest due to their role in various applications, including organic light-emitting devices (OLEDs) and fluorescent probes. spiedigitallibrary.org The introduction of substituents onto the pyrimidine ring can modulate these properties. In the case of this compound, the presence of a bromine atom and a butyl group is expected to influence its absorption and emission characteristics.

UV-Vis Absorption: The electronic absorption spectra of pyrimidine and its halogenated derivatives have been subjects of both experimental and theoretical studies. nih.govrsc.orgrsc.org The absorption bands in these molecules arise from various electronic transitions, including π* ← π and transitions involving the lone pairs of electrons on the nitrogen and halogen atoms. nih.gov For bromopyrimidines, the bromine atom can influence the electronic structure through inductive and resonance effects. nih.gov The butyl group, being an alkyl group, is expected to have a less pronounced effect on the absorption maxima compared to the bromine atom. Based on studies of similar brominated pyrimidines, this compound is expected to exhibit absorption bands in the UV region. nih.gov

Quantum Yield: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For substituted pyrimidines, the quantum yield can vary significantly. nih.govresearchgate.net The presence of the bromine atom in this compound might lead to a lower quantum yield compared to non-halogenated analogs. researchgate.net

Illustrative Photophysical Data for this compound

ParameterValueSolvent
λabs, max (nm)265Ethanol
λem, max (nm)340Ethanol
Molar Absorptivity (ε, M-1cm-1)8,500Ethanol
Fluorescence Quantum Yield (Φf)0.08Ethanol

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for the identification and quantification of compounds like this compound in intricate matrices. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. This compound, with its expected boiling point, should be amenable to GC analysis.

Separation: In a typical GC-MS analysis, the sample mixture is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their differential partitioning between the stationary phase coated on the column and the mobile gas phase. For halogenated hydrocarbons and aromatic compounds, a non-polar or medium-polarity column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase, is often employed. nih.govnih.gov

Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. In the MS, molecules are ionized, typically by electron ionization (EI), which causes fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that acts as a "molecular fingerprint." This fingerprint can be compared to spectral libraries for compound identification. The presence of bromine in this compound would result in a characteristic isotopic pattern for fragments containing the bromine atom (79Br and 81Br have nearly equal natural abundance), aiding in its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that can analyze a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. nih.govlabrulez.com

Separation: In LC-MS, the sample is dissolved in a liquid and pumped through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For a compound like this compound, reversed-phase liquid chromatography (RPLC) would likely be a suitable separation mode. labrulez.com In RPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). This technique is effective for separating isomers and compounds with varying hydrophobicity. nih.govnih.gov

Detection and Identification: After separation, the eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically produces the protonated molecule [M+H]+ or other adducts with minimal fragmentation. labrulez.com This provides molecular weight information. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be employed. In MS/MS, a specific ion (e.g., the [M+H]+ of this compound) is selected and fragmented to produce a characteristic set of product ions, which can be used for highly specific quantification and confirmation of the analyte's identity, even in complex matrices. nih.gov

Theoretical and Computational Chemistry Studies of 4 Bromo 6 Butylpyrimidine

Mechanistic Pathway Elucidation through Computational Modeling

Reaction Coordinate Analysis

Future computational research may address this specific compound, at which point a detailed article based on the requested structure could be generated.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior at the atomic level, offering insights that are often difficult to obtain through experimental methods alone.

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. For 4-bromo-6-butylpyrimidine, the butyl chain introduces conformational flexibility. The study of its different 3-dimensional arrangements, known as conformations, is crucial for understanding its behavior. libretexts.org MD simulations can be employed to explore the conformational landscape of this molecule in various solvent environments.

In a typical MD simulation, the molecule would be placed in a simulation box filled with solvent molecules, such as water or an organic solvent. The simulation would then track the trajectory of each atom over a period of nanoseconds to microseconds. Analysis of these trajectories would reveal the preferred conformations of the butyl group relative to the pyrimidine (B1678525) ring. Key dihedral angles, such as those along the C-C bonds of the butyl chain, would be monitored to identify the most stable rotamers. libretexts.org Studies on other flexible molecules have shown that solvent polarity can significantly influence conformational equilibria. uni-duesseldorf.denih.gov For instance, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent may be favored.

The results of such simulations could be summarized in a potential energy surface map, illustrating the energy of different conformations and the barriers to interconversion between them. This information is vital for understanding how the molecule might adapt its shape upon interacting with a biological target.

MD simulations are also instrumental in characterizing the interactions between a solute and its surrounding solvent molecules. researchgate.net For this compound, simulations in an aqueous environment would reveal the structure of the hydration shell around the molecule. The analysis of radial distribution functions (RDFs) can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. mdpi.com For example, the RDF for water oxygen atoms around the nitrogen atoms of the pyrimidine ring would indicate the strength and geometry of hydrogen bonding interactions.

A study on 5-bromopyrimidine (B23866) in aqueous solution highlighted the significant effect of solvation on its dynamics and reactivity. nih.gov Similarly, MD simulations of this compound could elucidate how water molecules interact with the bromine atom and the hydrophobic butyl chain. These interactions are critical for determining the molecule's solubility and its partitioning between different biological compartments.

Furthermore, MD simulations can model the interaction of this compound with other molecules, such as biological macromolecules. By simulating the complex of the small molecule with a protein, for instance, one can observe the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the role of solvent in mediating these interactions. mdpi.comdovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

For a series of pyrimidine derivatives, a QSAR study would involve compiling a dataset of compounds with their measured biological activities (e.g., inhibitory concentration, IC50). For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Pyrimidine Derivatives

Descriptor Class Examples Description
Topological Wiener index, Kier & Hall connectivity indices Describe the atomic connectivity in the molecule.
Geometric Molecular surface area, molecular volume Relate to the 3D shape and size of the molecule.
Electronic Dipole moment, partial charges, HOMO/LUMO energies Describe the electronic distribution and reactivity.

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule. |

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the observed biological activity. scielo.brmdpi.com A robust QSAR model for pyrimidine derivatives could reveal that, for example, increasing the hydrophobicity of a substituent at a particular position on the pyrimidine ring leads to higher activity, while the presence of a hydrogen bond donor at another position is detrimental. Such insights are invaluable for the rational design of new, more effective pyrimidine-based compounds. mdpi.comnih.gov

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtandfonline.com It is frequently used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a protein (receptor).

In a molecular docking study involving this compound or its derivatives, a three-dimensional structure of the target protein is required, which is often obtained from experimental techniques like X-ray crystallography or NMR spectroscopy. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study can provide a detailed picture of how a pyrimidine derivative might bind to its target. mdpi.comnih.gov For example, it could reveal that the pyrimidine ring forms key hydrogen bonds with the protein backbone, while the butyl group occupies a hydrophobic pocket. The bromine atom might be involved in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor interactions.

Table 2: Typical Interactions Investigated in Molecular Docking Studies

Interaction Type Description
Hydrogen Bonds Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N).
Hydrophobic Interactions Favorable interactions between nonpolar groups, driven by the hydrophobic effect.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
Halogen Bonds A non-covalent interaction where a halogen atom acts as an electrophilic species.

| Pi-stacking | Attractive, noncovalent interactions between aromatic rings. |

The scoring functions used in docking provide an estimate of the binding free energy, which can be used to rank different compounds and prioritize them for synthesis and experimental testing.

The insights gained from molecular docking are a cornerstone of rational, structure-based drug design. nih.govresearchgate.netnih.gov By visualizing the predicted binding mode of a lead compound like a this compound derivative, medicinal chemists can identify opportunities for structural modifications to improve its binding affinity and selectivity.

For instance, if the docking results show that the butyl group is too short to fully occupy a hydrophobic pocket, derivatives with longer alkyl chains could be designed. If an unoccupied polar region is identified near the pyrimidine ring, a derivative with a hydrogen-bonding group at that position could be synthesized. This iterative process of molecular modeling, synthesis, and biological testing is a powerful strategy for the development of new and improved therapeutic agents based on the pyrimidine scaffold. rsc.org

Applications in Chemical Synthesis and Advanced Materials

4-Bromo-6-butylpyrimidine as a Strategic Building Block in Complex Organic Synthesis

This compound is a heterocyclic compound whose chemical structure makes it a valuable intermediate and building block in the field of organic synthesis. The pyrimidine (B1678525) core is a common motif in various biologically relevant molecules, and the presence of a bromo substituent at the C4 position, along with an alkyl chain at the C6 position, offers specific points for chemical modification. The bromine atom, in particular, serves as a versatile functional handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through a variety of well-established cross-coupling reactions.

The reactivity of the C4-bromo position is central to its utility. This site is amenable to substitution reactions, most notably palladium-catalyzed cross-coupling reactions. These methodologies are foundational in modern synthetic chemistry for their ability to construct complex molecular architectures with high efficiency and selectivity. For instance, reactions such as the Suzuki-Miyaura coupling (using boronic acids), Sonogashira coupling (using terminal alkynes), and Buchwald-Hartwig amination (using amines) can be employed to introduce a diverse array of functional groups at this position. mdpi.comresearchgate.net This reactivity allows chemists to use this compound as a scaffold, systematically building more complex molecules by attaching various substituents.

Natural products have long been a primary source of inspiration for the development of new therapeutic agents. researchgate.netrsc.org However, natural products themselves often have limitations, such as complex structures that are difficult to synthesize, low bioavailability, or undesirable side effects. To address these challenges, synthetic chemists often create simplified or modified versions, known as analogs, to retain or improve upon the desired biological characteristics while simplifying the molecular structure. researchgate.netnih.gov

In this context, this compound serves as a key starting material for creating analogs of more complex natural products that contain a pyrimidine or a related diazine core. Synthetic strategies can be designed where the pyrimidine ring of the target molecule is constructed from this building block. The bromo group allows for the attachment of complex side chains or other ring systems, mimicking the structural features of the parent natural product. This approach, often part of a convergent synthesis strategy, allows for the efficient production of various analogs for further study. rsc.org

In modern drug and materials discovery, the generation of chemical libraries—large collections of structurally related compounds—is a crucial step for high-throughput screening. The goal is to explore a wide chemical space to identify molecules with desired properties. The defined and reliable reactivity of this compound makes it an ideal substrate for the preparation of heterocyclic libraries.

Through parallel synthesis techniques, this compound can be reacted with a large and diverse set of reagents in an array format. For example, reacting it with hundreds of different boronic acids in a Suzuki-Miyaura coupling reaction can rapidly generate a library of 4-aryl-6-butylpyrimidine derivatives. Similarly, using a diverse set of amines in the Buchwald-Hartwig amination would yield a library of 4-amino-6-butylpyrimidines. This modular approach enables the systematic variation of substituents at the C4 position, producing a large number of unique compounds from a single, common intermediate. These libraries can then be screened to identify initial "hits" for further development in medicinal chemistry or materials science.

Contributions to Medicinal Chemistry Research

The pyrimidine ring is a cornerstone of medicinal chemistry, largely due to its prevalence in fundamental biological molecules and its versatile chemical nature. This has led to its classification as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.

The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil), which are the building blocks of DNA and RNA. This inherent biological relevance means that pyrimidine-based molecules are often well-recognized by biological systems, including enzymes and receptors. Consequently, pyrimidine derivatives have been successfully developed for a wide range of therapeutic applications. nih.govnih.gov The scaffold's ability to present substituents in a well-defined three-dimensional arrangement, coupled with its capacity to engage in hydrogen bonding and other non-covalent interactions, makes it a highly adaptable framework for designing targeted molecules.

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that involves systematically modifying the structure of a molecule and observing the effect of these changes on its interaction with a biological target. nih.govmdpi.comresearchgate.net The goal is to identify the key structural features (pharmacophores) responsible for a molecule's properties and to optimize the molecule for improved potency, selectivity, and other characteristics. The this compound scaffold provides two distinct points for such systematic modification: the C4 position (bearing the bromo group) and the C6 position (bearing the butyl group).

In a typical SAR campaign, the bromo group at the C4 position serves as a versatile anchor for derivatization. Researchers would replace the bromine with a wide variety of substituents to probe the binding pocket of a biological target. These modifications would explore how factors such as steric bulk, electronics, and hydrogen bonding potential influence molecular recognition.

Simultaneously, the butyl group at the C6 position would be varied to explore the steric and lipophilic tolerance of the target's binding site. The length of the alkyl chain could be shortened (e.g., methyl, ethyl) or lengthened, and its branching could be altered (e.g., isobutyl, sec-butyl, tert-butyl) to find the optimal fit.

The following interactive table illustrates a hypothetical SAR study based on the this compound scaffold, showcasing how different regions of the molecule would be systematically modified.

Scaffold Position Modification Strategy Examples of R Groups Properties Being Probed
C4-Position (R1) Replacement of Bromo via Cross-CouplingPhenyl, Pyridyl, Methylamino, MethoxyAromatic interactions, Hydrogen bonding, Polarity, Size
C6-Position (R2) Variation of the Alkyl ChainMethyl, Ethyl, Isopropyl, CyclohexylSteric bulk, Lipophilicity, Shape complementarity

This systematic approach allows medicinal chemists to build a detailed understanding of how the molecular structure translates to function, guiding the design of more effective compounds.

Future Research Directions and Emerging Challenges for 4 Bromo 6 Butylpyrimidine

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For 4-bromo-6-butylpyrimidine, a primary challenge is to move beyond traditional multi-step syntheses that often generate significant waste. Future research will focus on creating more sustainable and atom-economical pathways. Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric. researchgate.net

A promising direction is the utilization of bio-based feedstocks, such as alcohols derived from lignocellulose, as starting materials. nih.gov For instance, iridium-catalyzed multicomponent reactions can assemble highly substituted pyrimidines directly from alcohols and amidines, liberating only water and hydrogen as byproducts. nih.gov Applying such a strategy could enable the synthesis of the 6-butylpyrimidine core in a highly efficient manner, minimizing the generation of stoichiometric waste.

Future synthetic routes will likely prioritize the reduction of hazardous reagents and solvents, the use of renewable starting materials, and the design of processes with high atom economy, aiming for near-100% efficiency. researchgate.netrsc.org

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

The bromine atom at the C4-position and the alkyl group at the C6-position of this compound offer multiple sites for functionalization. A significant challenge lies in achieving high selectivity in catalytic transformations. While nucleophilic aromatic substitution (SNAr) at the C4-position is a common reaction for 2,4-dihalopyrimidines, the regioselectivity can be highly sensitive to substituents on the ring. wuxiapptec.com

Future research will explore novel catalytic systems to control the outcome of these reactions. This includes the development of advanced palladium, copper, or iridium catalysts for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C4-position. For related heterocyclic systems, specific palladium ligands have been shown to influence the selectivity of mono- versus di-arylation, a principle that could be applied here. researchgate.net

Furthermore, an emerging frontier is the catalytic C-H activation of the butyl group or the C5-position of the pyrimidine (B1678525) ring. This would allow for direct functionalization without the need for pre-installed reactive groups, representing a more efficient and atom-economical approach to creating diverse derivatives.

Transformation TypeTarget SitePotential Catalytic SystemDesired Outcome
Cross-CouplingC4-BrPd(PPh₃)₄, Pd₂(dba)₃, Cu(I)C-C, C-N, C-O bond formation
C-H ActivationC5-H (ring)Rh(III), Ru(II)Direct arylation, alkylation
C-H ActivationButyl chainFe(II), Cu(II)Late-stage functionalization

Integration with Flow Chemistry and Automated Synthesis Platforms

Moving from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, reproducibility, and scalability. mdpi.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. researchgate.net

For the synthesis and derivatization of this compound, flow chemistry could be particularly beneficial. For example, hazardous intermediates can be generated and consumed in situ within a closed system, enhancing safety. mdpi.com Multi-component reactions, which are often used for synthesizing pyrimidine scaffolds, can be significantly accelerated in flow reactors, with reaction times potentially decreasing from hours to minutes. mdpi.comvapourtec.com

The integration of flow reactors with automated platforms, incorporating real-time reaction monitoring and machine-learning algorithms for optimization, represents a key future direction. This would enable the rapid synthesis and screening of libraries of this compound derivatives for applications in drug discovery and materials science.

ParameterBatch SynthesisFlow Chemistry
Reaction Time Hours to daysMinutes to hours mdpi.com
Heat Transfer Limited, potential for hotspotsExcellent, precise control researchgate.net
Safety Higher risk with hazardous reagentsInherently safer, small reaction volumes researchgate.net
Scalability Difficult, requires re-optimizationStraightforward, "scaling out" mdpi.com
Reproducibility Can be variableHigh reproducibility researchgate.net

Advanced Characterization of Transient Intermediates in Reaction Mechanisms

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. A significant challenge is the detection and characterization of short-lived, transient intermediates. For reactions involving this compound, such as SNAr or metal-catalyzed cross-coupling, key intermediates like Meisenheimer complexes or organometallic species dictate the reaction's outcome. rsc.org

Future research will increasingly rely on advanced analytical techniques to probe these mechanisms. In-situ spectroscopic methods, such as rapid-injection NMR and stopped-flow IR spectroscopy, can provide real-time snapshots of reacting systems. Mass spectrometry techniques, particularly those coupled with ionization methods that preserve fragile intermediates, are also invaluable.

Complementing these experimental approaches, computational chemistry, specifically Density Functional Theory (DFT), will play a vital role. DFT calculations can model reaction energy profiles, predict the structures of transition states and intermediates, and elucidate the factors controlling selectivity, providing insights that are often difficult to obtain experimentally. wuxiapptec.com

Predictive Modeling for Reactivity and Synthetic Accessibility

The ability to predict the reactivity of a molecule and the feasibility of a synthetic route before entering the laboratory can save significant time and resources. For this compound, predictive modeling offers a powerful tool to guide synthetic planning.

Multivariate linear regression models have been developed to accurately predict the relative rates and regioselectivity of SNAr reactions on various halo-heterocycles. rsc.org These models use computationally derived descriptors, such as the electrophile's electron affinity (EA) and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution, to forecast reactivity. rsc.org Applying these models to this compound could predict its susceptibility to nucleophilic attack under various conditions.

Modeling ApproachApplication for this compoundKey Descriptors/Inputs
QSAR Models Predict biological activity of derivativesMolecular descriptors, experimental activity data mdpi.com
SNAr Reactivity Models Predict rate and regioselectivity of substitutionElectron Affinity (EA), Electrostatic Potential (ESP) rsc.org
AI Retrosynthesis Propose efficient synthetic routesTarget molecule structure
DFT Calculations Elucidate reaction mechanisms and selectivityElectronic structure, transition state energies wuxiapptec.com

Multicomponent Reactions and Domino Processes Involving this compound

Multicomponent reactions (MCRs) and domino (or cascade) processes are highly efficient strategies for rapidly building molecular complexity from simple starting materials. mdpi.com These reactions combine multiple bond-forming events in a single synthetic operation, adhering to the principles of step and atom economy. nih.govresearchgate.net

Future research will aim to incorporate this compound as a key component in novel MCRs. For instance, it could serve as the heterocyclic component in a three- or four-component reaction, where the bromine atom acts as a handle for a subsequent transformation. A hypothetical example would be a one-pot process involving a Suzuki coupling at the C4-position, followed by a base-catalyzed intramolecular cyclization involving the butyl chain, creating a fused heterocyclic system.

The development of such domino processes is a significant challenge, as it requires careful orchestration of reaction conditions to ensure that each step proceeds in the desired sequence without interfering with others. However, the payoff is substantial, offering rapid access to complex and structurally diverse molecules that would be difficult to synthesize through traditional linear approaches. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-Bromo-6-butylpyrimidine, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, bromination at the 4-position of pyrimidine derivatives can be achieved using brominating agents like PBr₃ or NBS under controlled conditions. Key intermediates are characterized via 1H^1H/13C^{13}C-NMR to confirm regioselectivity and mass spectrometry (MS) for molecular weight validation. X-ray crystallography using programs like SHELXL (for structure refinement) is critical for unambiguous structural confirmation .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Safety protocols include:
  • Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Storage in a ventilated, dry area separate from incompatible reagents.
  • Waste disposal via certified chemical waste management services to avoid environmental contamination.
    Refer to hazard codes (e.g., H303/H313/H333 for similar pyrimidines) and safety declarations in chemical databases for risk mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., conflicting NMR peaks or crystallographic disorder) require iterative validation:

Cross-validation : Compare data from multiple techniques (e.g., NMR, IR, XRD).

Computational modeling : Use DFT calculations to predict spectra and compare with experimental results.

Refinement adjustments : In crystallography, refine occupancy ratios or thermal parameters using SHELXL to resolve disordered atoms .

Example Table : Contradiction Analysis Workflow

StepTechniqueActionOutcome
1NMRAssign peaks via 2D-COSYConfirm coupling patterns
2XRDRefine occupancy in SHELXLResolve atomic disorder
3DFTOptimize geometryValidate spectroscopic predictions

Q. What strategies optimize regioselective functionalization of this compound?

  • Methodological Answer : Regioselectivity is influenced by:
  • Electronic effects : Electron-withdrawing groups (e.g., Br) direct reactions to meta/para positions.
  • Catalytic systems : Pd-catalyzed cross-couplings (Suzuki, Stille) for aryl/alkyl introductions.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
    Systematic optimization via Design of Experiments (DoE) can identify ideal conditions.

Q. How is the crystal structure of this compound determined using SHELX software?

  • Methodological Answer : Workflow :

Data collection : Obtain high-resolution XRD data (e.g., Cu-Kα radiation).

Structure solution : Use SHELXT for automated space-group determination and initial phase estimation .

Refinement : Apply SHELXL to refine atomic coordinates, thermal parameters, and occupancy. Validate using R-factors and electron density maps .

Example Table : SHELXL Refinement Parameters

ParameterValue
R1 (I > 2σ(I))< 0.05
wR2 (all data)< 0.10
Residual density (eÅ⁻³)±0.5

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental physicochemical properties?

  • Methodological Answer : Discrepancies (e.g., melting point, solubility) arise from impurities or polymorphic forms. Solutions include:
  • Recrystallization : Purify using gradient solvents.
  • Thermal analysis : DSC/TGA to identify polymorphs.
  • Collaborative verification : Replicate experiments across labs to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.